molecular formula C7H13NO5 B10777335 n-Propyl-tartramic acid

n-Propyl-tartramic acid

Cat. No. B10777335
M. Wt: 191.18 g/mol
InChI Key: LNEZKQHJUNIZIS-RFZPGFLSSA-N
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Description

(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid is a small organic molecule that belongs to the class of beta hydroxy acids and derivatives. It is characterized by the presence of a carboxylic acid group substituted with a hydroxyl group on the C3 carbon atom . This compound is also known by its synonyms, N-Propyl-L-tartramate and N-Propyl-tartramic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where a carbonyl compound reacts with an enolate to form a β-hydroxy carbonyl compound. This reaction can be facilitated by using microwave-assisted techniques to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale aldol condensation reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid, such as carbonyl compounds, alcohols, and substituted derivatives .

Scientific Research Applications

(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dihydroxy-4-oxo-4-(methylamino)butanoic acid
  • (2R,3R)-2,3-Dihydroxy-4-oxo-4-(ethylamino)butanoic acid
  • (2R,3R)-2,3-Dihydroxy-4-oxo-4-(butylamino)butanoic acid

Uniqueness

(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid

InChI

InChI=1S/C7H13NO5/c1-2-3-8-6(11)4(9)5(10)7(12)13/h4-5,9-10H,2-3H2,1H3,(H,8,11)(H,12,13)/t4-,5-/m1/s1

InChI Key

LNEZKQHJUNIZIS-RFZPGFLSSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]([C@H](C(=O)O)O)O

Canonical SMILES

CCCNC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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